molecular formula C13H20N2O2 B7845695 3-(3-aminophenoxy)-N,N-diethylpropanamide

3-(3-aminophenoxy)-N,N-diethylpropanamide

Cat. No.: B7845695
M. Wt: 236.31 g/mol
InChI Key: UVDHCTLHWHGCSQ-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxy)-N,N-diethylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a diethylamine group at the nitrogen atom and a 3-aminophenoxy moiety at the terminal carbon. The compound combines a polar phenoxy group with lipophilic diethyl substituents, rendering it a versatile candidate for applications in polymer chemistry, pharmaceutical intermediates, or bioactive molecule design.

Properties

IUPAC Name

3-(3-aminophenoxy)-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)13(16)8-9-17-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDHCTLHWHGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenoxy)-N,N-diethylpropanamide typically involves the reaction of 3-aminophenol with N,N-diethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenoxy)-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(3-aminophenoxy)-N,N-diethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-aminophenoxy)-N,N-diethylpropanamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Propanamide Backbone Molecular Weight (g/mol) Key Features/Applications Reference
3-(3-Aminophenoxy)-N,N-diethylpropanamide 3-Aminophenoxy, N,N-diethyl ~250.3* Potential polymer solvent, bioactivity
N,N-Diethyl-3-phenylpropanamide (Compound 55) Phenyl, N,N-diethyl 205.3 Polymer synthesis solvent
3-(3-Aminophenyl)-N,N-dimethylpropanamide 3-Aminophenyl (no ether oxygen), N,N-dimethyl 191.3 Drug synthesis intermediate
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, naphthyl substituent ~383.9* Bio-functional hybrid molecule
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-Hydroxyphenyl, chloro substituent 214.7 Reactivity in substitution reactions

*Calculated based on formula.

Key Observations:

Substituent Effects on Solubility: The presence of a phenoxy group (vs. phenyl in Compound 55 ) enhances polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents compared to purely aromatic analogues. Diethyl vs. dimethyl groups: N,N-diethylpropanamide derivatives (e.g., in polymer synthesis ) exhibit superior solubilizing properties for crystalline polymers compared to dimethyl analogues, attributed to increased steric bulk and lipophilicity .

Bioactivity Correlations: The 3-aminophenoxy moiety may confer bioactivity similar to 3-aminophenyl derivatives (e.g., antitumor applications in pyrimidine-amine hybrids ).

Synthetic Flexibility: The aminophenoxy group allows for further functionalization (e.g., acylation or alkylation), distinguishing it from inert substituents like chloro or methyl .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Profile Key Functional Role
This compound Not reported Likely polar aprotic solvents Polymer solvent, drug intermediate
N,N-Diethylpropanamide Liquid at RT High solubility in DMAc, THF Polymer synthesis solvent
3-(2-Aminophenyl)-N,N-dimethylpropanamide Solid Moderate in DMSO, ethanol Pharmaceutical intermediate
  • Solvent Performance: N,N-diethylpropanamide derivatives are favored in polymer synthesis (e.g., polycondensation reactions ) due to their ability to dissolve high-molecular-weight polymers. The aminophenoxy variant may offer similar utility with added reactivity for post-polymerization modifications.
  • Thermal Stability : Methyl and dimethyl analogues (e.g., ) are typically solids, while diethyl derivatives are oils or liquids, impacting their handling in industrial processes .

Biological Activity

3-(3-aminophenoxy)-N,N-diethylpropanamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H19_{19}N3_{3}O
  • Molecular Weight : 235.31 g/mol

Properties

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot available
Log P (Octanol/Water)Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, impacting signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. Tests conducted using the disk diffusion method revealed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal damage and improved behavioral outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

CompoundBiological ActivityReference
4-(4-Aminophenoxy)-N-methylpicolinamideAnticancer and antimicrobial
5-(3,5-Difluorophenyl)-2,3-dihydro-1H-indoleAnticancer and neuroprotective
3-Methoxy-N,N-dimethylpropanamideAntimicrobial and anti-inflammatory

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